molecular formula C10H10N6O3 B14238141 Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- CAS No. 521058-45-7

Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]-

Cat. No.: B14238141
CAS No.: 521058-45-7
M. Wt: 262.23 g/mol
InChI Key: TZBIQOLGGIXACR-UHFFFAOYSA-N
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Description

Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzamide core with a methoxy group at the 3-position and a tetrazolylamino carbonyl substituent. Its distinct chemical structure makes it a subject of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the corresponding hydroxy compound using methyl iodide and a base.

    Attachment of the Tetrazolylamino Carbonyl Group: The tetrazolylamino carbonyl group can be introduced through a multi-step process involving the formation of a tetrazole ring followed by coupling with the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide core or the tetrazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and design.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 3-methoxy-N-[(1H-tetrazol-4-ylamino)carbonyl]-: This compound has a similar structure but with a different position of the tetrazole ring.

    Benzamide, 3-methoxy-N-[(1H-tetrazol-2-ylamino)carbonyl]-: Another similar compound with a different position of the tetrazole ring.

    Benzamide, 3-methoxy-N-[(1H-tetrazol-1-ylamino)carbonyl]-: This compound also features a tetrazole ring but with a different positional isomer.

Uniqueness

Benzamide, 3-methoxy-N-[(1H-tetrazol-5-ylamino)carbonyl]- is unique due to its specific structural configuration, which can influence its chemical reactivity and biological activity

Properties

CAS No.

521058-45-7

Molecular Formula

C10H10N6O3

Molecular Weight

262.23 g/mol

IUPAC Name

3-methoxy-N-(2H-tetrazol-5-ylcarbamoyl)benzamide

InChI

InChI=1S/C10H10N6O3/c1-19-7-4-2-3-6(5-7)8(17)11-10(18)12-9-13-15-16-14-9/h2-5H,1H3,(H3,11,12,13,14,15,16,17,18)

InChI Key

TZBIQOLGGIXACR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=O)NC2=NNN=N2

Origin of Product

United States

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